Thiophamine Thiophamine
Brand Name: Vulcanchem
CAS No.: 27079-29-4
VCID: VC3787720
InChI: InChI=1S/C9H11N3O2S/c1-14-9(13)12-8(15)11-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3,(H2,11,12,13,15)
SMILES: COC(=O)NC(=S)NC1=CC=CC=C1N
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol

Thiophamine

CAS No.: 27079-29-4

Cat. No.: VC3787720

Molecular Formula: C9H11N3O2S

Molecular Weight: 225.27 g/mol

* For research use only. Not for human or veterinary use.

Thiophamine - 27079-29-4

Specification

CAS No. 27079-29-4
Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
IUPAC Name methyl N-[(2-aminophenyl)carbamothioyl]carbamate
Standard InChI InChI=1S/C9H11N3O2S/c1-14-9(13)12-8(15)11-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3,(H2,11,12,13,15)
Standard InChI Key YTGVAKDRFRGYAM-UHFFFAOYSA-N
SMILES COC(=O)NC(=S)NC1=CC=CC=C1N
Canonical SMILES COC(=O)NC(=S)NC1=CC=CC=C1N

Introduction

Chemical Identification and Structure

Thiophamine is an organic compound with the IUPAC name methyl N-[(2-aminophenyl)carbamothioyl]carbamate. Its molecular formula is C9H11N3O2S with a molecular weight of 225.27 g/mol . The compound is characterized by a thiourea group connected to both an aniline moiety and a methyl carbamate group.

Chemical Identifiers and Nomenclature

Thiophamine is registered in chemical databases with several identifiers that facilitate its tracking and research across scientific literature:

Identifier TypeValue
CAS Registry Number27079-29-4
UNII0871K2HV9N
PubChem CID3032830
InChIKeyYTGVAKDRFRGYAM-UHFFFAOYSA-N
DSSTox Substance IDDTXSID10181551

The compound is known by several synonyms in scientific literature and commercial applications:

  • 2-(3-methoxycarbonylthioureido)aniline

  • Methyl 4-(o-aminophenyl)-3-thioallophanate

  • 2-(3-Carbomethoxythioureido)aniline

  • NF 48 or NF-48

  • 1-methoxycarbonyl-3-(2-aminophenyl)thiourea

Structural Characteristics

Thiophamine's chemical structure consists of an amino group attached to a phenyl ring, which is connected to a thiourea moiety that links to a methyl carbamate group. This configuration gives the molecule unique properties relevant to its agricultural applications:

  • The presence of the thiourea group (C(=S)NH) contributes to its biological activity

  • The aniline component with its amino group enhances its interaction with biological systems

  • The methyl carbamate group adds stability and influences its fungicidal properties

Physical and Chemical Properties

Understanding the physical and chemical properties of thiophamine provides insights into its behavior in agricultural applications and environmental interactions.

Basic Properties

Based on computational data available from PubChem, thiophamine exhibits the following properties:

PropertyValueSource
Molecular Weight225.27 g/molComputed by PubChem 2.2
XLogP3-AA1.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count3Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Exact Mass225.05719778 DaComputed by PubChem 2.2

These properties influence thiophamine's solubility, bioavailability, and interaction with target organisms in agricultural applications .

Agricultural Applications

Thiophamine has been primarily studied and utilized in agricultural contexts, with particular emphasis on plant disease management and seed treatments.

Seed Treatment Applications

Seed treatments represent one of the primary applications of thiophamine in agriculture. These treatments protect seeds during germination and early growth stages from various pathogens:

  • As a seed dressing fungicide, thiophamine is applied to seed surfaces before sowing to protect against soil-borne and seed-borne pathogens .

  • Seed treatments are particularly important for disease management in cereal crops, where they can effectively manage seed-borne diseases such as common bunt, flag smut, and loose smut .

  • The application of thiophamine as a seed dressing creates a protective barrier around the seed, assuring protection during germination and early stages of plant growth and development .

Effects on Soil Microorganisms

Beyond its fungicidal applications, research has indicated that thiophamine can have beneficial effects on certain soil microorganisms.

Impact on Nitrogen-Fixing Bacteria

According to research findings mentioned in a 2012 study, thiophamine has demonstrated positive effects on beneficial soil bacteria:

  • When soil-sprayed at recommended doses, thiophamine was found to stimulate the growth of nitrogen fixation in Azotobacter, a genus of free-living diazotrophic bacteria that can fix atmospheric nitrogen .

  • This property distinguishes thiophamine from some other fungicides like blitox-50, captan, duter, fytolan, dithande, thiram, ziram, and thimet, which were reported as toxic to Azotobacter when soil-sprayed at recommended doses .

  • The stimulation of nitrogen-fixing bacteria represents a potential additional benefit of thiophamine application in agricultural systems, suggesting it may contribute to soil fertility while providing protection against fungal pathogens.

Chemical Relationship to Other Fungicides

Thiophamine belongs to a broader class of thiourea derivatives with agricultural applications. Understanding its chemical relationship to other compounds provides context for its properties and uses.

A patent (CN102101846B) describes a preparation method for thiazole thiourea derivatives, which are chemically related to thiophamine. These compounds share structural similarities, particularly the thiourea functional group (C=S with adjacent nitrogen atoms), which is central to thiophamine's structure .

Additionally, thiophamine has been studied alongside other fungicides including:

  • Benomyl (methyl-1-(butylcarbamoyl)-2-benzimidazole-carbamate)

  • Carbendazim

  • Thiophanate methyl

These compounds share similar functional groups or mechanisms of action, which explains their grouping in research studies examining their agricultural applications.

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